REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(OC)OC
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
TEA
|
Quantity
|
4.43 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].[C:6]([O:12]C)(=[O:11])[CH2:7][C:8]([CH3:10])=O.C[N:15]([CH:17]([O:20]C)[O:18][CH3:19])C.Cl.[C:23]([NH:27][NH2:28])([CH3:26])([CH3:25])[CH3:24]>C(N(CC)CC)C>[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:6]([OH:12])=[O:11])[CH:17]=[N:15]1)([CH3:26])([CH3:25])[CH3:24].[C:23]([N:27]1[C:8]([CH3:10])=[C:7]([C:17]([O:18][CH3:19])=[O:20])[CH:6]=[N:28]1)([CH3:26])([CH3:25])[CH3:24] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Quantity
|
1.48 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C(OC)OC
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
TEA
|
Quantity
|
4.43 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |